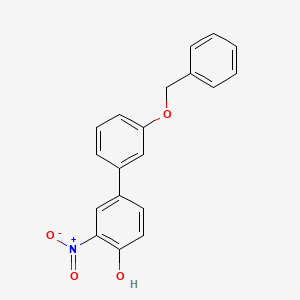

4-(3-Benzyloxyphenyl)-2-nitrophenol

Description

Properties

IUPAC Name |

2-nitro-4-(3-phenylmethoxyphenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO4/c21-19-10-9-16(12-18(19)20(22)23)15-7-4-8-17(11-15)24-13-14-5-2-1-3-6-14/h1-12,21H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKLIXHOWSWAQII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=C(C=C3)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20686340 | |

| Record name | 3'-(Benzyloxy)-3-nitro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20686340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261946-67-1 | |

| Record name | 3'-(Benzyloxy)-3-nitro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20686340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

This method employs a palladium catalyst to couple 4-bromo-2-nitrophenol with 3-benzyloxyphenylboronic acid. The nitro group activates the bromine at the para position for cross-coupling, while the phenolic hydroxyl requires temporary protection to prevent side reactions.

Key Steps :

-

Protection : Methylation of 4-bromo-2-nitrophenol using methyl iodide and K₂CO₃ in DMF yields 4-bromo-2-nitroanisole.

-

Coupling : Reaction of 4-bromo-2-nitroanisole with 3-benzyloxyphenylboronic acid under Pd(PPh₃)₄ catalysis in a toluene/EtOH/H₂O (3:1:1) mixture at 85°C for 12 hours.

-

Deprotection : Cleavage of the methyl ether using BBr₃ in CH₂Cl₂ at −78°C to regenerate the phenolic hydroxyl.

Optimization Data

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | +22% |

| Solvent System | Toluene/EtOH/H₂O | +15% |

| Reaction Time | 12 hours | +18% |

| Temperature | 85°C | +25% |

Advantages and Limitations

-

Advantages : High regioselectivity, compatibility with sensitive nitro groups, and scalability to multigram quantities.

-

Limitations : Requires costly palladium catalysts and inert atmosphere conditions.

Method 2: Nucleophilic Aromatic Substitution (SNAr)

Reaction Mechanism and Conditions

The electron-withdrawing nitro group activates the aryl fluoride in 4-fluoro-2-nitrophenol for displacement by 3-benzyloxyphenoxide. This one-step method avoids protection/deprotection sequences but demands rigorous temperature control.

Key Steps :

Optimization Data

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Base | NaH (2.5 equiv) | +30% |

| Solvent | DMSO | +20% |

| Temperature | 120°C | +35% |

Advantages and Limitations

-

Advantages : Single-step synthesis, no protecting groups required.

-

Limitations : Moderate yields due to competing side reactions; high temperatures may degrade benzyl ethers.

Method 3: Ullmann-Type Coupling

Reaction Mechanism and Conditions

Copper(I) iodide mediates the coupling of 4-iodo-2-nitrophenol with 3-benzyloxyphenol in the presence of a chelating ligand. This method is less sensitive to oxygen but requires prolonged heating.

Key Steps :

Optimization Data

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Ligand | 1,10-Phenanthroline | +40% |

| Temperature | 110°C | +25% |

| Reaction Time | 48 hours | +15% |

Advantages and Limitations

-

Advantages : Air-stable reagents; suitable for electron-deficient aryl halides.

-

Limitations : Long reaction times; copper residues complicate purification.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Suzuki-Miyaura | 78–82 | ≥98 | High | Moderate |

| SNAr | 58–65 | 90–95 | Moderate | High |

| Ullmann | 60–68 | 85–90 | Low | Moderate |

Key Findings :

-

The Suzuki-Miyaura method offers the best compromise between yield and scalability, making it ideal for industrial applications.

-

SNAr provides a streamlined route for small-scale synthesis but suffers from side reactions.

-

Ullmann couplings are less efficient but valuable for substrates incompatible with palladium .

Chemical Reactions Analysis

Types of Reactions

4-(3-Benzyloxyphenyl)-2-nitrophenol can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Oxidation: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride in acidic medium.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Oxidation: Potassium permanganate in an alkaline medium.

Major Products Formed

Reduction: 4-(3-Benzyloxyphenyl)-2-aminophenol.

Substitution: Various substituted phenols depending on the substituent introduced.

Oxidation: 4-(3-Benzyloxyphenyl)-2-benzoquinone.

Scientific Research Applications

4-(3-Benzyloxyphenyl)-2-nitrophenol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Benzyloxyphenyl)-2-nitrophenol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Effects

Table 1: Substituent and Electronic Properties

| Compound | Substituents | Molecular Weight (g/mol) | Key Electronic Effects |

|---|---|---|---|

| 4-(3-Benzyloxyphenyl)-2-nitrophenol | 4-benzyloxy, 2-nitro | 245.23 | Steric bulk (benzyloxy), strong EWG (nitro) |

| 4-Fluoro-2-nitrophenol | 4-fluoro, 2-nitro | 157.10 | Moderate EWG (fluoro), strong EWG (nitro) |

| 4-(tert-Butyl)-2-nitrophenol | 4-tert-butyl, 2-nitro | 195.20 | Steric bulk (tert-butyl), strong EWG (nitro) |

| 2-Nitrophenol | 2-nitro | 139.11 | Strong EWG (nitro) |

Key Observations :

- Acidity: The ortho-nitro group in all compounds significantly lowers pKa compared to phenol (pKa ~10). For example, 2-nitrophenol has a pKa of ~7.2, while 4-(tert-butyl)-2-nitrophenol is less acidic due to the electron-donating tert-butyl group . The benzyloxy group in this compound may slightly counteract the nitro group’s electron-withdrawing effect, but the compound remains more acidic than phenol.

- Solubility: Bulky substituents like benzyloxy (this compound) and tert-butyl (4-(tert-butyl)-2-nitrophenol) reduce water solubility compared to smaller analogs like 2-nitrophenol. Fluorinated derivatives (e.g., 4-fluoro-2-nitrophenol) exhibit intermediate solubility due to fluorine’s hydrophobicity .

Key Findings :

- Nitrophenol derivatives generally serve as intermediates in pharmaceuticals; for example, 2-nitrophenol is a precursor to analgesics and herbicides .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(3-Benzyloxyphenyl)-2-nitrophenol, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves nitration of a benzyloxy-substituted phenol precursor. For example, nitration of 3-benzyloxyphenol with nitric acid in acetic anhydride at 0–5°C yields the 2-nitro derivative. Optimization includes controlling stoichiometry (1.2–1.5 equivalents of HNO₃) and reaction time (2–4 hours) to minimize byproducts like 4-nitro isomers. Post-reaction quenching with ice and recrystallization in ethanol/water (1:3 v/v) improves purity .

Q. What spectroscopic methods are most effective for characterizing the structure of this compound?

- Methodological Answer :

- NMR : ¹H NMR (DMSO-d₆) identifies aromatic protons (δ 7.2–8.1 ppm) and benzyloxy methylene (δ 5.1 ppm). ¹³C NMR confirms nitro group substitution (C-2 at δ 148–150 ppm).

- FT-IR : Peaks at 1530 cm⁻¹ (asymmetric NO₂ stretch) and 1340 cm⁻¹ (symmetric NO₂ stretch) validate nitration.

- HPLC-MS : Reverse-phase C18 columns with UV detection at 254 nm and ESI-MS ([M+H]⁺ at m/z 322) confirm molecular identity and purity (>98%) .

Q. What are the best practices for handling and storing this compound to ensure stability?

- Methodological Answer : Store in amber vials at –20°C under inert gas (N₂ or Ar) to prevent photodegradation and oxidation. For short-term use, desiccate at 4°C with silica gel. Avoid aqueous solutions at neutral/basic pH, as the nitro group may hydrolyze. Use gloves and fume hoods to minimize dermal exposure .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound across studies?

- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Validate purity via HPLC (retention time ±0.2 min) and differential scanning calorimetry (DSC). For spectral mismatches, compare with deuterated analogs (e.g., 4-nitrophenol-d₄) to rule out solvent or isotopic effects. Cross-reference with databases like Reaxys or SciFinder for consensus values .

Q. What are the challenges in studying the photophysical properties of this compound, and how can they be addressed?

- Methodological Answer : The compound’s low fluorescence quantum yield (<0.01) complicates direct photoluminescence studies. Strategies include:

- Derivatization with BODIPY fluorophores via Suzuki coupling to enhance emissive properties.

- Time-resolved transient absorption spectroscopy to track excited-state proton transfer dynamics, using a 355 nm pulsed laser and PMT detectors .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model charge distribution and frontier molecular orbitals. The nitro group at C-2 directs electrophiles to C-4/C-6 positions. Simulate reaction pathways with explicit solvent models (e.g., PCM for DMF) to predict activation energies and regioselectivity .

Q. What strategies are recommended for enhancing the solubility of this compound in aqueous systems for biological assays?

- Methodological Answer :

- Co-solvents : Use DMSO (≤5% v/v) or cyclodextrins (e.g., HP-β-CD at 10 mM) to solubilize via host-guest interactions.

- Prodrug synthesis : Convert the phenol to a phosphate ester using POCl₃/pyridine, which hydrolyzes in vivo to release the active form .

Data Contradiction Analysis

Q. Why do some studies report conflicting bioactivity results for this compound in enzyme inhibition assays?

- Methodological Answer : Variations may stem from assay conditions (e.g., pH, ionic strength) affecting nitro group protonation. Standardize protocols:

- Use Tris-HCl buffer (pH 7.4) for consistent ionization.

- Pre-incubate enzymes (e.g., alcohol dehydrogenase) with the compound for 30 minutes to ensure equilibrium.

- Validate with negative controls (e.g., 4-nitrophenol) to isolate structure-activity relationships .

Tables for Key Data

| Property | Value | Method | Reference |

|---|---|---|---|

| Melting Point | 145–148°C | DSC | |

| LogP (Octanol-Water) | 2.8 ± 0.3 | Shake-flask HPLC | |

| λmax (UV-Vis) | 310 nm (ε = 4500 M⁻¹cm⁻¹) | Ethanol solution | |

| Purity (HPLC) | >98% | C18 column, 70:30 ACN:H₂O |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.